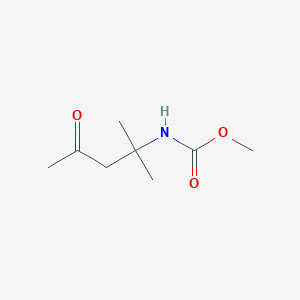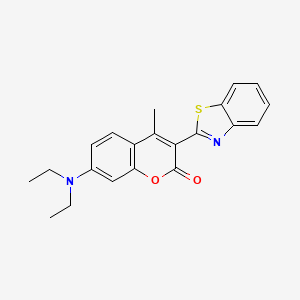
2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-methyl-7-diethylaminocoumarin under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in bioimaging and as a marker for tracking cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Wirkmechanismus
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s photophysical properties enable it to absorb and emit light, making it useful in fluorescence-based applications. In biological systems, it can bind to cellular components, altering their function and providing insights into cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
- N-(3-(Benzo[d]thiazol-2-yl)-4-(tert-butyldiphenylsilyloxy)phenyl)-benzamide
- 2-(Benzo[d]thiazol-2-yl)-6-methoxyphenol
Uniqueness
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-4-methyl-2H-chromen-2-one stands out due to its unique combination of chromen-2-one and benzothiazole moieties, which confer distinct photophysical properties. This makes it particularly valuable in applications requiring high sensitivity and specificity, such as fluorescence imaging and sensing.
Eigenschaften
CAS-Nummer |
72102-92-2 |
|---|---|
Molekularformel |
C21H20N2O2S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)-7-(diethylamino)-4-methylchromen-2-one |
InChI |
InChI=1S/C21H20N2O2S/c1-4-23(5-2)14-10-11-15-13(3)19(21(24)25-17(15)12-14)20-22-16-8-6-7-9-18(16)26-20/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
JSMSNRWNQKNTOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC4=CC=CC=C4S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


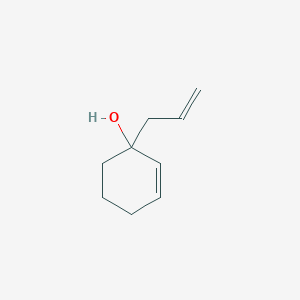
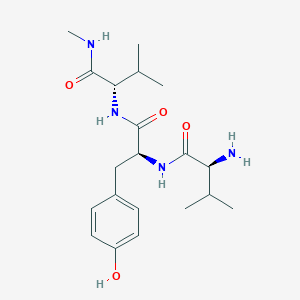
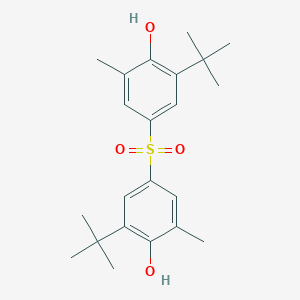
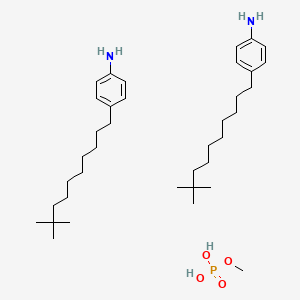

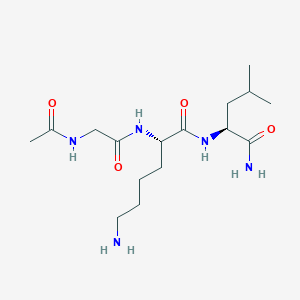

![2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt](/img/structure/B14479828.png)


![1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-](/img/structure/B14479853.png)
![2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}](/img/structure/B14479857.png)

